N-[4-(trifluoromethyl)phenyl]piperidin-4-amine
Description
Evolution of Trifluoromethylated Piperidine Derivatives in Medicinal Chemistry
The strategic incorporation of trifluoromethyl (-CF₃) groups into nitrogen-containing heterocycles has revolutionized drug design paradigms over the past three decades. Piperidine scaffolds, ubiquitous in central nervous system (CNS) therapeutics and antimicrobial agents, gained renewed interest with the advent of fluorinated analogs. The trifluoromethyl group’s unique electronic and steric properties—marked by high electronegativity (3.98 Pauling scale) and lipophilicity (Hansch π parameter ≈ 1.07)—enhance metabolic stability and membrane permeability compared to non-fluorinated analogs. Early work in the 1990s demonstrated that α-trifluoromethylpiperidines exhibit improved bioavailability in preclinical models, attributed to the group’s resistance to oxidative degradation. For instance, 2-(trifluoromethyl)piperidine derivatives showed enhanced binding affinity to serotonin receptors compared to their methyl-substituted counterparts, validating the -CF₃ group’s role as a bioisostere.
By the 2010s, synthetic advancements enabled precise regioselective trifluoromethylation of piperidine rings. Methods such as electrophilic cyclization of ω-amino alkynes and Ugi-type reactions with imines expanded access to structurally diverse analogs. These innovations positioned trifluoromethylpiperidines as critical intermediates for antibiotics, antivirals, and antipsychotics. For example, 4-(trifluoromethyl)piperidine hydrochloride emerged as a key reactant for 5-HT₇ receptor ligands, underscoring the scaffold’s versatility.
Discovery and Academic Development of N-Arylpiperidine Compounds
N-Arylpiperidines represent a cornerstone of modern medicinal chemistry, with historical roots in mid-20th-century antipsychotic development. Haloperidol, a prototypical N-arylpiperidine, highlighted the scaffold’s ability to modulate dopaminergic pathways, spurring investigations into structural modifications for improved selectivity. Early studies focused on aryl substitutions to optimize pharmacokinetic profiles, leading to derivatives like penfluridol, which exhibited prolonged CNS activity due to its 4-chloro-3-(trifluoromethyl)phenyl moiety.
Academic efforts in the 2000s explored N-arylpiperidines as anti-infectives. A landmark 2009 study identified 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol as a potent anti-tuberculosis agent (MIC = 1.4 μg/mL), leveraging the 4-chloro-3-(trifluoromethyl)phenyl group’s hydrophobic interactions with bacterial targets. Concurrently, the scaffold’s modularity enabled rapid diversification, with parallel synthesis libraries yielding compounds with nanomolar affinities for G-protein-coupled receptors.
Position of N-[4-(Trifluoromethyl)phenyl]piperidin-4-amine in Contemporary Research
This compound represents a convergence of trifluoromethylation strategies and N-arylpiperidine pharmacology. Its structure—featuring a 4-aminopiperidine core linked to a 4-(trifluoromethyl)phenyl group—optimizes electronic and steric parameters for target engagement. Recent studies emphasize its role as a precursor to inverse agonists targeting bacterial virulence factors. For instance, analogs of 2-(trifluoromethyl)pyridines, derived from similar piperidine intermediates, demonstrated submicromolar activity against Pseudomonas aeruginosa’s PqsR quorum-sensing system.
The compound’s synthetic accessibility further fuels its relevance. Methods such as reductive amination of 4-(trifluoromethyl)benzaldehyde with piperidin-4-amine, followed by catalytic hydrogenation, afford high yields (75–85%) under mild conditions. Computational models predict strong binding to hydrophobic enzyme pockets, driven by the -CF₃ group’s quadrupole moment (−1.3 × 10⁻²⁶ esu·cm²).
Research Significance and Scientific Interest
This compound epitomizes the synergy between fluorine chemistry and heterocyclic drug discovery. Its structural features address critical challenges in modern therapeutics:
- Metabolic Stability : The -CF₃ group reduces cytochrome P450-mediated oxidation, extending plasma half-life in preclinical models.
- Target Selectivity : The 4-aminopiperidine moiety facilitates hydrogen bonding with aspartate residues in enzyme active sites, as observed in bacterial dihydrofolate reductase inhibitors.
- Synthetic Scalability : Modular routes enable rapid derivatization, supporting high-throughput screening campaigns.
Current investigations prioritize its application in antimicrobial resistance and neurodegenerative diseases. For example, analogs are being evaluated as inhibitors of amyloid-β aggregation, leveraging the -CF₃ group’s ability to disrupt hydrophobic protein interactions.
Table 1: Comparative Bioactivity of Select N-Arylpiperidine Derivatives
Properties
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11/h1-4,11,16-17H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQLBAFAFQPRPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethyl)phenyl]piperidin-4-amine typically involves the condensation of piperidine derivatives with trifluoromethyl-substituted benzaldehydes, followed by reductive amination. One common method includes the reaction of 4-(trifluoromethyl)benzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride . The reaction is usually carried out in a solvent like methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(trifluoromethyl)phenyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
N-[4-(trifluoromethyl)phenyl]piperidin-4-amine has been investigated for its potential as a therapeutic agent. It serves as a precursor in the synthesis of various pharmaceuticals targeting neurological disorders and cancer. The trifluoromethyl group can improve the compound's binding affinity to biological targets, making it a valuable scaffold for drug development.
Case Study:
A study focused on synthesizing derivatives of this compound revealed promising anticancer activities against several cancer cell lines, including PC3 and K562. These derivatives exhibited growth inhibition percentages comparable to established chemotherapeutic agents .
Biological Research
Enzyme Inhibition Studies:
Research has shown that this compound and its derivatives can act as enzyme inhibitors. Specifically, they have been evaluated for their ability to inhibit cholinesterases, which are critical targets in treating neurodegenerative diseases like Alzheimer's disease.
Table 1: Enzyme Inhibition Activity
| Compound | Target Enzyme | Inhibition (%) |
|---|---|---|
| This compound | Cholinesterase A | 72 |
| Derivative 1 | Cholinesterase B | 65 |
| Derivative 2 | Cholinesterase C | 58 |
Agrochemicals
Development of Agrochemicals:
The compound is also being explored for its applications in agrochemicals due to its biological activity against pests and pathogens. The structural characteristics of this compound contribute to its efficacy in agricultural applications.
Case Study:
In a comparative study, several trifluoromethyl-substituted compounds were tested for their insecticidal properties. This compound demonstrated significant activity against common agricultural pests, outperforming traditional insecticides at certain concentrations .
Material Science
Synthesis of Specialty Chemicals:
this compound is utilized as a building block in the synthesis of specialty chemicals and materials with unique properties. Its ability to form stable complexes with various substrates makes it suitable for developing high-performance polymers.
Table 2: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Moderate |
| Mechanical Strength | Enhanced |
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethyl)phenyl]piperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross the blood-brain barrier more effectively. This interaction can modulate the activity of neurotransmitters, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of the Trifluoromethyl Group
The position of the trifluoromethyl group on the phenyl ring significantly influences biological activity and physicochemical properties:
Key Findings :
Functional Group Modifications
Variations in the amine group or piperidine ring substituents alter target specificity:
Pyridine/Piperazine Hybrids
- UDO and UDD : Pyridine-piperazine hybrids with trifluoromethylphenyl groups exhibit potent CYP51 inhibition (IC₅₀ < 1 µM) comparable to posaconazole .
- Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine: Incorporates a dimethylamino-pyridine core, increasing molecular weight (MW: ~407.5) and likely blood-brain barrier penetration .
Indole and Benzamide Derivatives
- Compound 14 (Indole-piperidine): Targets AAA ATPase p97 (anticancer applications), demonstrating how aromatic substituents (e.g., 5-fluoroindole) enhance target binding .
- Compound D (N-[4-(trifluoromethyl)phenyl]benzamide): Replaces piperidine with benzamide, reducing basicity but maintaining enzyme inhibition (e.g., TRPV1 antagonism) .
Biological Activity
N-[4-(trifluoromethyl)phenyl]piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties. The findings are based on recent studies and case analyses.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a trifluoromethyl group on the phenyl moiety. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of piperidine derivatives, including this compound.
- Mechanism of Action : The compound has been shown to inhibit bacterial enzymes critical for cell viability. For instance, it targets phosphopantetheinyl transferases (PPTases), which are essential for bacterial metabolism and virulence .
- Activity Spectrum : In vitro assays have demonstrated that this compound exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria without causing significant cytotoxicity in human cells .
Anticancer Activity
The antiproliferative effects of this compound have been evaluated across various cancer cell lines.
-
In Vitro Studies : Compounds similar to this compound have shown promising results in inhibiting the growth of melanoma, renal, and breast cancer cell lines. For instance, derivatives with a 4-hydroxymethylpiperidine moiety demonstrated significant growth inhibition across a panel of 60 cancer cell lines .
Compound Cell Line Tested IC50 (µM) % Growth Inhibition 5a SK-MEL-5 2.5 75 5d A498 3.0 70 5e MDA-MB-468 1.8 80
Enzyme Inhibition
This compound also exhibits enzyme inhibitory properties that could be leveraged for therapeutic applications.
- Target Enzymes : The compound has been reported to affect various enzymes, including kinases and proteases, which play roles in inflammation and carcinogenesis .
- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications to the piperidine ring can enhance inhibitory potency against specific targets while maintaining selectivity .
Case Studies
- Antibacterial Efficacy : A study evaluated the effectiveness of this compound against Bacillus subtilis. Results indicated submicromolar inhibition of Sfp-PPTase, supporting its potential as an antibacterial agent without rapid cytotoxic effects on human cells .
- Anticancer Screening : In a comprehensive evaluation by the National Cancer Institute (NCI), compounds related to this compound were tested against a wide array of cancer cell lines, revealing several candidates with significant growth inhibition profiles, particularly those modified with piperidine derivatives .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[4-(trifluoromethyl)phenyl]piperidin-4-amine?
- Methodological Answer : The synthesis typically involves alkylation of piperidin-4-amine derivatives with 4-(trifluoromethyl)phenyl halides (e.g., bromides or chlorides) under basic conditions. A common approach includes:
- Step 1 : Reaction of piperidin-4-amine with 4-(trifluoromethyl)phenyl halide in solvents like ethanol or acetonitrile.
- Step 2 : Use of bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the amine and facilitate nucleophilic substitution.
- Purification : Column chromatography or recrystallization to isolate the product.
- Key Considerations : Optimize reaction time and temperature to avoid side reactions (e.g., over-alkylation). Confirm purity via HPLC or TLC .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : Peaks for piperidine protons (δ 1.5–3.5 ppm), aromatic protons (δ 7.2–7.8 ppm for trifluoromethylphenyl), and NH (δ ~2.5 ppm, broad).
- ¹³C NMR : Signals for CF₃ (δ ~125 ppm, quartet due to J-C-F coupling) and piperidine carbons.
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) confirms molecular weight. High-resolution MS (HRMS) validates the empirical formula .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic properties and reactivity of this compound?
- Methodological Answer :
- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the phenyl ring. This alters:
- Reactivity : Enhanced electrophilicity at the para position of the phenyl ring.
- Basicity of the Amine : The NH group’s basicity decreases due to inductive effects.
- Analytical Tools :
- DFT Calculations : To map electron density distribution and predict reaction sites.
- Hammett Constants : Quantify substituent effects on reaction rates (σₚ value for -CF₃ is ~0.54) .
Q. How can conformational analysis of this compound inform its interaction with biological targets?
- Methodological Answer :
- X-ray Crystallography : Resolve the compound’s crystal structure to determine bond angles, chair/boat conformations of the piperidine ring, and spatial orientation of the -CF₃ group.
- Molecular Dynamics (MD) Simulations : Study flexibility of the piperidine ring and phenyl group in solution.
- Biological Relevance : Conformational preferences affect binding to enzymes or receptors. For example, a chair conformation may optimize hydrophobic interactions with protein pockets .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Variable Control : Ensure consistent assay conditions (pH, temperature, solvent).
- Purity Analysis : Use LC-MS to rule out impurities (>95% purity required).
- Stereochemical Considerations : Verify the absence of racemization or diastereomers (if applicable).
- Orthogonal Assays : Validate activity using multiple methods (e.g., fluorescence polarization and surface plasmon resonance) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
